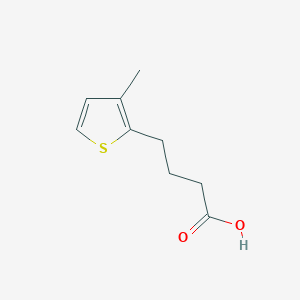
4-Methyl-1,4-diazepan-1-amine
Descripción general
Descripción
4-Methyl-1,4-diazepan-1-amine is a chemical compound with the molecular formula C6H15N3 It is a seven-membered nitrogen heterocycle, which includes a diazepane ring substituted with a methyl group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 4-Methyl-1,4-diazepan-1-amine involves an enzymatic intramolecular asymmetric reductive amination. This method uses imine reductase-catalyzed reactions to convert aminoketones into chiral 1,4-diazepanes . The reaction conditions typically involve the use of specific enantiocomplementary imine reductases (IREDs) to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound can be achieved through a tandem enantioselective transamination/seven-membered ring annulation process. This method avoids the use of heavy metal catalysts and halogenated solvents, making it more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1,4-diazepan-1-amine undergoes various chemical reactions, including:
Reductive Amination: The compound can be synthesized through reductive amination, where an imine intermediate is reduced to form the amine.
Common Reagents and Conditions
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Reductive Amination: Imine reductases are used as catalysts in the presence of aminoketones.
Major Products Formed
Oxidation: Quaternary ammonium cations are formed as major products.
Reductive Amination: Chiral 1,4-diazepanes are the primary products.
Aplicaciones Científicas De Investigación
4-Methyl-1,4-diazepan-1-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Methyl-1,4-diazepan-1-amine involves its interaction with specific molecular targets and pathways. For example, in the synthesis of pharmaceutical compounds, the diazepane ring structure is crucial for binding to target receptors and exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazepane: A parent compound without the methyl substitution.
5-Methyl-1,4-diazepan-1-amine: A similar compound with the methyl group at a different position.
1,4-Benzodiazepine: A related compound with a benzene ring fused to the diazepane ring.
Uniqueness
4-Methyl-1,4-diazepan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position enhances its stability and reactivity compared to other diazepane derivatives .
Propiedades
IUPAC Name |
4-methyl-1,4-diazepan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3/c1-8-3-2-4-9(7)6-5-8/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKAHKYQYIVOIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90522680 | |
| Record name | 4-Methyl-1,4-diazepan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90522680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21091-66-7 | |
| Record name | 4-Methyl-1,4-diazepan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90522680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid](/img/structure/B3380837.png)













